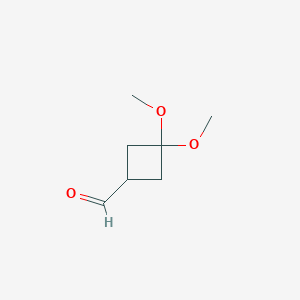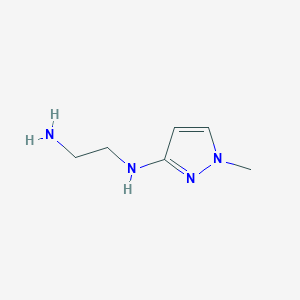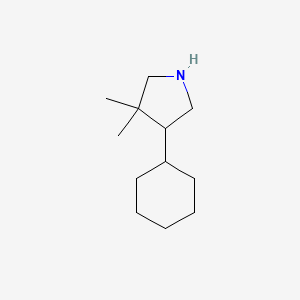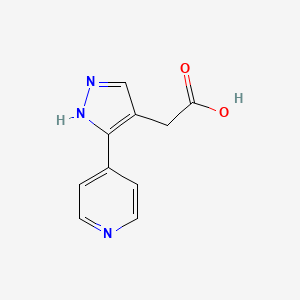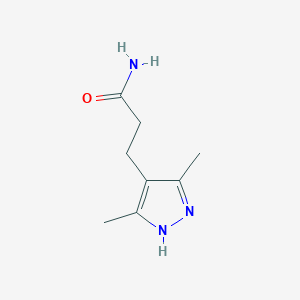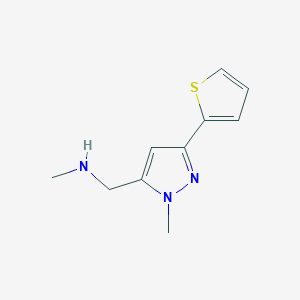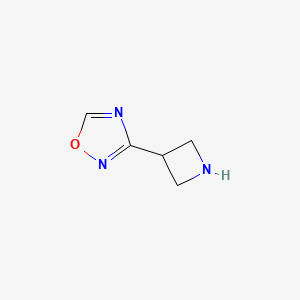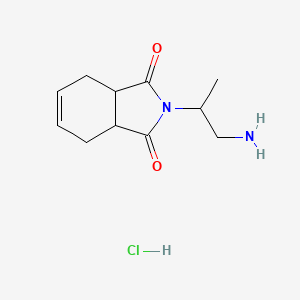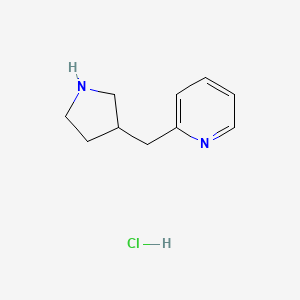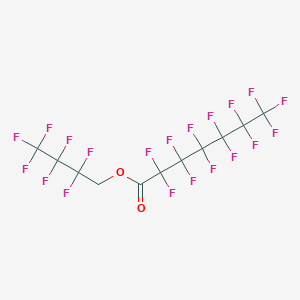
2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate
Übersicht
Beschreibung
“2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” is a fluorinated polymer used to develop low refractive index optical materials and various optoelectronics including organic photovoltaics, organic field-effect transistors (OFETs), and polymer light-emitting diodes because of its high mechanical strength, high thermal stability, chemical inertness, low dielectric constants, and low water absorptivity .
Molecular Structure Analysis
The linear formula for “2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” is H2C=C(CH3)CO2CH2CF2CF2CF3 .Chemical Reactions Analysis
This compound has been used in the copolymerization of 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA) and butyl acrylate (BA), i.e., the two monomers having semi-fluorinated and non-fluorinated pendant groups of equal length (C-4) via reversible addition-fragmentation chain transfer (RAFT) polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” include a refractive index of 1.341, a boiling point of 134-136 °C, and a density of 1.345 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Analytical Methods for Biomonitoring
A study developed an analytical method to monitor perfluorocarboxylic acids, including perfluoroheptanoic acid (PFHpA), in human urine. This method facilitates the assessment of exposure to these compounds, showing that perfluorohexanoic and perfluoroheptanoic acids were detectable in urine samples of researchers handling these compounds, indicating rapid elimination within 15 hours post-exposure (Jurado‐Sánchez et al., 2014).
Environmental Distribution and Effects
Research on the distribution profiles of per- and polyfluoroalkyl substances (PFASs) in the East and South China Seas highlighted the detection of several PFASs, including perfluoroheptanoate (PFHpA), across various water samples. The study suggests that river fluxes and ocean currents significantly influence the distribution of these compounds (Zheng et al., 2017).
Remediation Techniques
Investigations into remediation techniques for soil contaminated with perfluorooctanoic acid (PFOA) demonstrated that pulsed corona discharge plasma could effectively degrade PFOA, with significant decomposition into shorter-chain by-products, including perfluoroheptanoic acid (PFHpA). This method not only degrades PFOA but also potentially improves soil fertility, indicating a promising approach for remediation of PFOA-polluted soil (Zhan et al., 2019).
Photodegradation Studies
Photodegradation of PFOA using 185 nm vacuum ultraviolet (VUV) light resulted in significant degradation and defluorination, producing shorter-chain perfluorinated carboxylic acids (PFCAs) including PFHpA as intermediates. This study provides insights into potential pathways for the environmental breakdown of perfluorinated acids (Chen et al., 2007).
Toxicity and Environmental Impact
Evaluation of the acute toxicity of a series of perfluorinated carboxylic acids, including PFHpA, using various in vitro test systems showed that these compounds possess very low acute biological activity. A correlation was observed between the toxicity and the chain length of the perfluorocarbon, suggesting that longer-chain acids are more toxic (Mulkiewicz et al., 2007).
Safety And Hazards
“2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H2F20O2/c12-3(13,5(16,17)10(26,27)28)1-33-2(32)4(14,15)6(18,19)7(20,21)8(22,23)9(24,25)11(29,30)31/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCCIPNHHNSTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H2F20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



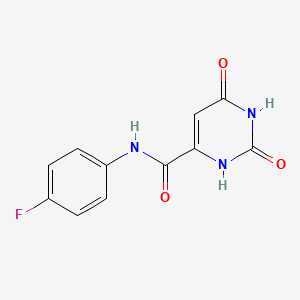
![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)
![4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde](/img/structure/B1489396.png)
![1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1489397.png)
